

# Application Notes and Protocols for In Vivo Experimental Design of ACT-209905

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## Compound of Interest

Compound Name: ACT-209905

Cat. No.: B1664356

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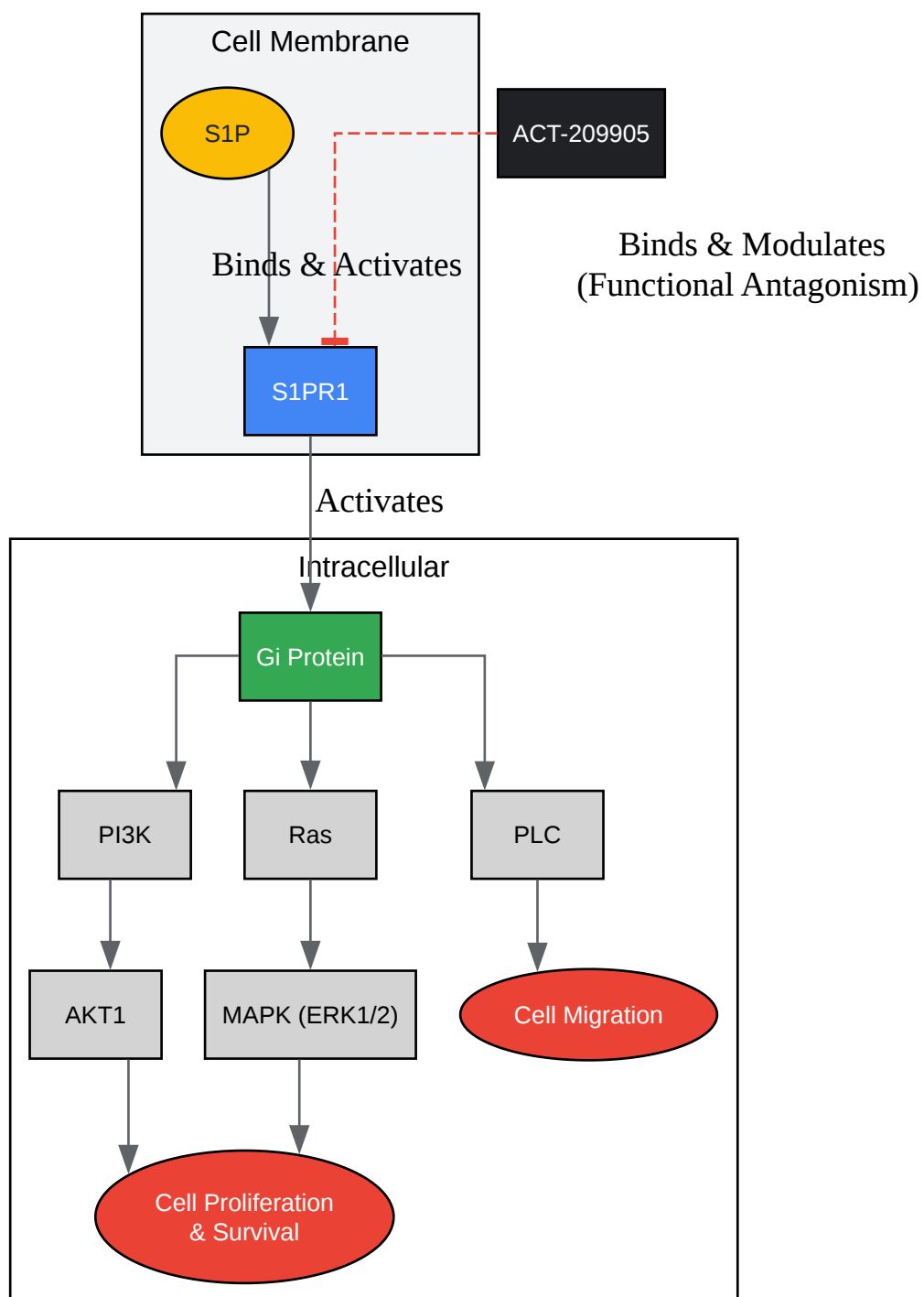
For Researchers, Scientists, and Drug Development Professionals

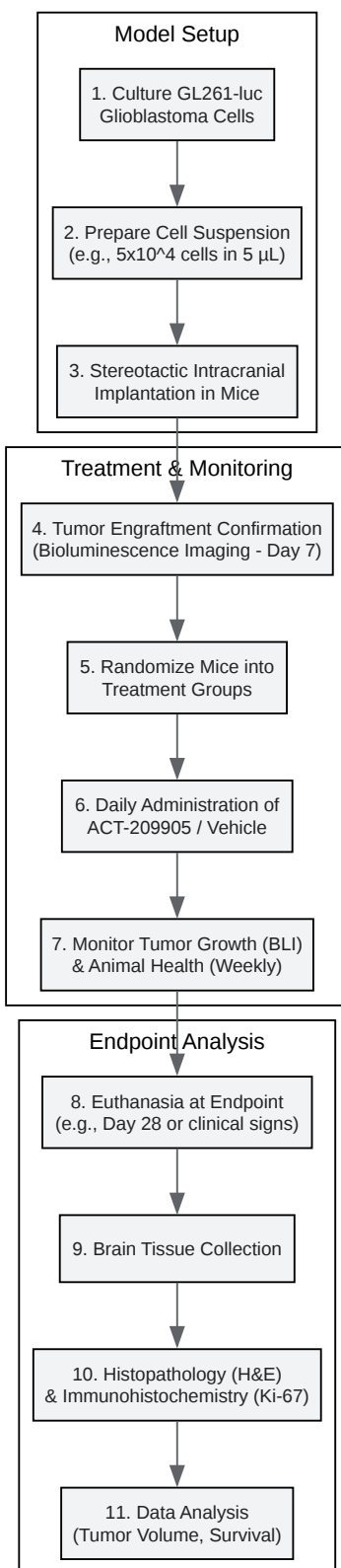
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of **ACT-209905**, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator. Based on its in vitro activity demonstrating inhibition of glioblastoma (GBM) cell growth and migration, the following experimental designs are proposed to assess its therapeutic potential and safety profile in preclinical animal models.[1]

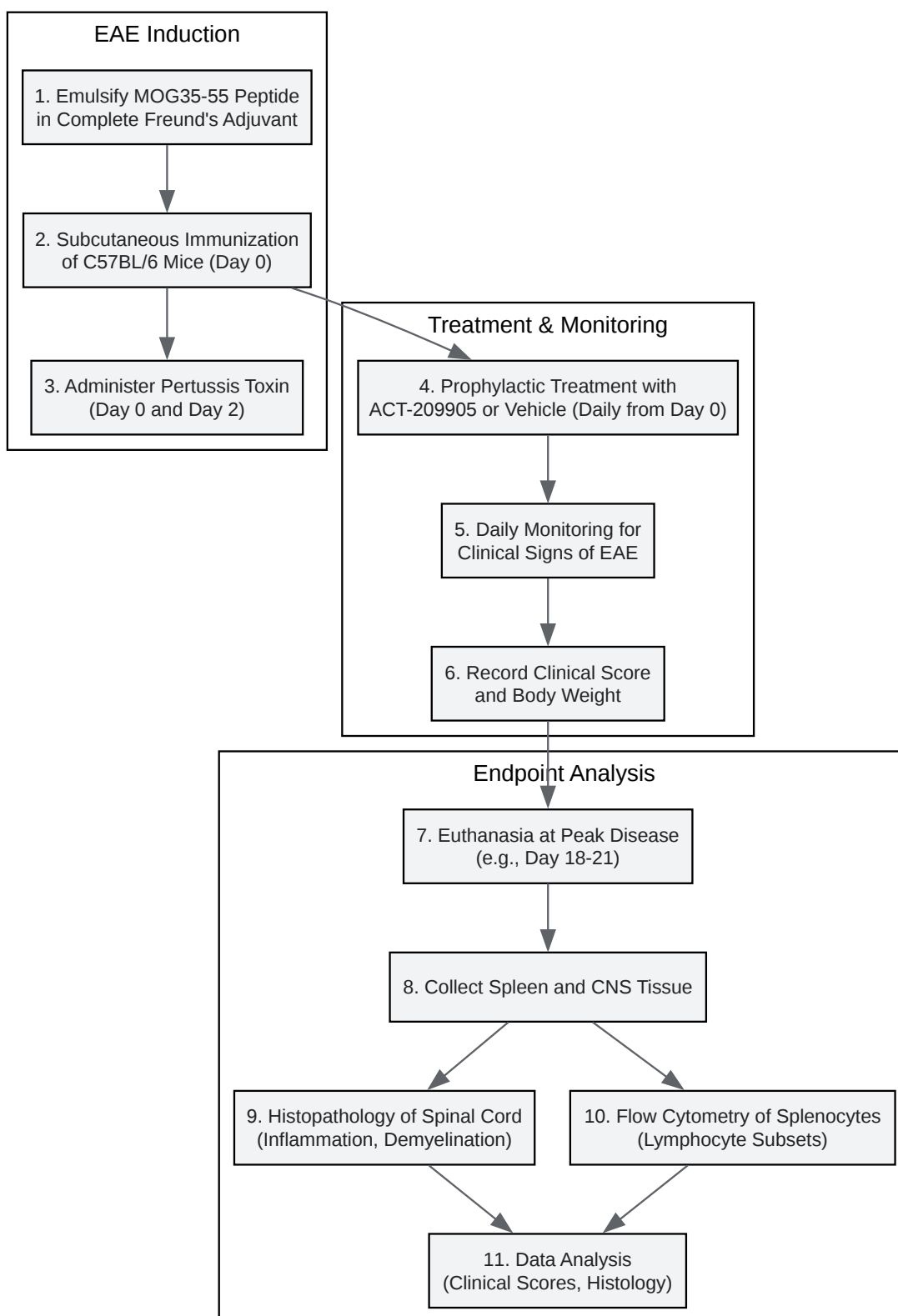
## Introduction to ACT-209905 and Mechanism of Action

**ACT-209905** is a small molecule identified as a modulator of the S1PR1. S1PR1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking and has been implicated in the pathology of both autoimmune diseases and cancer.[2][3][4] In vitro studies have shown that **ACT-209905** can reduce the viability and migration of human and murine glioblastoma cells.[1] The proposed mechanism involves the functional antagonism of S1PR1, leading to the internalization and degradation of the receptor.[1] This, in turn, inhibits downstream pro-survival and pro-migratory signaling pathways, such as p38, AKT1, and ERK1/2.[1] Given its immunomodulatory and anti-cancer activities, in vivo studies are warranted to evaluate its efficacy and safety.

Signaling Pathway of S1PR1 Modulation







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